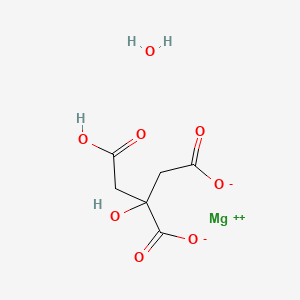

Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate, also known as Mg-CHS, is a water-soluble magnesium salt of carboxymethyl-hydroxysuccinic acid. It is widely used in scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Dietary Ingredient and Nutrient

Magnesium Citrate Tribasic Hydrate can be used as a dietary ingredient and as a nutrient . Magnesium plays a vital role in regulating the neuromuscular activity of the heart, converts blood sugar to energy and is necessary for proper calcium and Vitamin C metabolism .

Pharmaceutical Applications

This compound is known to be used in pharmaceuticals . It is used to clean stool from the intestines before surgery . It is also used as a laxative for relief of constipation .

Building Materials

The resulting magnesium silicate hydrate cementitious materials could achieve a compressive strength of 40 MPa at 28 days, and the compressive strength shows a good correlation with the reduction in magnesium hydroxide content and the increase in magnesium silicate hydrate .

Adsorption Material

Magnesium silicate as a high-performance adsorption material has attracted increasing attention for the removal of organic dye pollution .

Removal of Methylene Blue

Magnesium silicate hydrate material with Si/Mg feeding ratio = 1.75 demonstrates the promising removal efficiency of beyond 98% for methylene blue in 10 min, and the maximum adsorption capacity of 374 mg·g−1 calculated from the Langmuir isotherm model .

Wirkmechanismus

Target of Action

Magnesium Citrate, Dibasic Hydrate, also known as Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate, primarily targets the intestinal lumen . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .

Mode of Action

The compound works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility .

Biochemical Pathways

Instead, it influences the osmotic balance within the intestinal lumen, leading to increased water content and stimulation of bowel movements .

Pharmacokinetics

The pharmacokinetics of Magnesium Citrate, Dibasic Hydrate primarily involve its action in the gastrointestinal tract. The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours .

Result of Action

The primary result of the action of Magnesium Citrate, Dibasic Hydrate is the induction of bowel movements, which can help in the relief of constipation and in the preparation for surgical procedures . The additional water in the intestine stimulates bowel motility, which can also be used to treat rectal and colon problems .

Action Environment

The efficacy of Magnesium Citrate, Dibasic Hydrate can be influenced by the individual’s hydration status . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . Environmental factors such as temperature can also influence the stability of the compound .

Eigenschaften

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXLIRULMXTTLM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8MgO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate | |

CAS RN |

119851-23-9 |

Source

|

| Record name | Citric acid magnesium salt, dibasic hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)

![VIC[mouse reduced]](/img/structure/B1141984.png)